molecular formula C11H10N2O3 B601264 3-(Hydroxymethylidene)-6-phenylpiperazine-2,5-dione CAS No. 142975-48-2

3-(Hydroxymethylidene)-6-phenylpiperazine-2,5-dione

Cat. No. B601264
M. Wt: 218.21
InChI Key:
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Description

3-(Hydroxymethylidene)-6-phenylpiperazine-2,5-dione, also known as HPMPD, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has a molecular formula of C14H12N2O3.

Scientific Research Applications

Polymerization and Material Science

  • Poly(ester amide) Synthesis : The compound was used in synthesizing poly(ester amide) homopolymer via ring-opening polymerization, showing potential as a drug delivery vehicle due to its hydrophobic aromatic moieties (Göppert et al., 2022).

Chemical Synthesis and Modifications

  • Synthetic Versatility : Alkoxycarbonylpiperazine-2,5-diones, closely related to 3-(Hydroxymethylidene)-6-phenylpiperazine-2,5-dione, are versatile precursors for the α-functionalisation of piperazine-2,5-diones (Chai, Elix & Huleatt, 2005).

  • Tautomerism Studies : A study on azomethine imide, a structural analog, revealed insights into tautomerism, which is crucial for understanding the chemical behavior of such compounds (Popova et al., 2016).

  • Stereoselective Reactions : Research on 3-ylidenepyrazine-2,5-diones, a related class, demonstrated their use in stereoselective epoxidation and bromoalkoxylation, which is significant in creating chiral chemical compounds (Bartels, Jones & Liebscher, 2003).

Pharmaceutical and Biological Applications

  • Antivirus Activity : Diketopiperazine derivatives, similar in structure, have shown antivirus activity against influenza A (H1N1) virus, highlighting the potential medicinal uses of such compounds (Wang et al., 2013).

  • Antimicrobial Properties : Studies on compounds structurally similar to 3-(Hydroxymethylidene)-6-phenylpiperazine-2,5-dione have demonstrated antimicrobial activities, indicating potential applications in combating infections (Ghabbour & Qabeel, 2016).

Crystallography and Structural Analysis

  • Crystal Structure Studies : Investigation of the crystal structure of related compounds aids in understanding the molecular configuration and potential interactions in different environments (Acosta Quintero et al., 2018).

Chiral Chemistry

  • Chiral Solvating Properties : Enantiopure derivatives of similar compounds have been studied for their ability to form diastereomeric hydrogen-bonded associates, important in chiral chemistry and NMR spectroscopy (Wagger et al., 2007).

properties

IUPAC Name

3-(hydroxymethylidene)-6-phenylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c14-6-8-10(15)13-9(11(16)12-8)7-4-2-1-3-5-7/h1-6,9,14H,(H,12,16)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNUQNLXONWSFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)NC(=CO)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00770953
Record name 3-(Hydroxymethylidene)-6-phenylpiperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00770953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Hydroxymethylidene)-6-phenylpiperazine-2,5-dione

CAS RN

142975-48-2
Record name 3-(Hydroxymethylidene)-6-phenylpiperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00770953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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